molecular formula C27H42O6 B1248035 tupichigenin A

tupichigenin A

Cat. No.: B1248035
M. Wt: 462.6 g/mol
InChI Key: QJHBFAPCBZSCME-UASLHZFFSA-N
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Description

Tupichigenin A is a steroidal sapogenin belonging to the 5β-spirostane class, first isolated from the rhizomes of Tupistra chinensis (family Asparagaceae). Its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, revealing a spirost-25(27)-ene skeleton with a 1β,2β,3β,4β,5β-pentahydroxy configuration and a ketone group at position 6 (C-6) . This compound exhibits significant cytotoxicity against cancer cell lines, making it a subject of pharmacological interest .

Properties

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15R,16R,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,15,16,18-tetrol

InChI

InChI=1S/C27H42O6/c1-14-5-10-27(32-13-14)15(2)21-20(33-27)11-18-16-6-9-26(31)12-19(28)22(29)23(30)25(26,4)17(16)7-8-24(18,21)3/h15-23,28-31H,1,5-13H2,2-4H3/t15-,16+,17-,18-,19+,20-,21-,22+,23+,24-,25-,26-,27+/m0/s1

InChI Key

QJHBFAPCBZSCME-UASLHZFFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@]5([C@@]4([C@@H]([C@@H]([C@@H](C5)O)O)O)C)O)C)O[C@]16CCC(=C)CO6

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5(C4(C(C(C(C5)O)O)O)C)O)C)OC16CCC(=C)CO6

Synonyms

20S,22R-spirost-25(27)-ene-1beta,2beta,3beta,5beta-tetraol
tupichigenin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tupichigenin A is part of a broader family of spirostanol sapogenins isolated from T. chinensis. Below is a detailed comparison with its structural analogs:

Structural Features
Compound Molecular Formula Key Structural Differences vs. This compound Cytotoxicity (IC₅₀, μM) Source
This compound C₂₇H₄₂O₈ 1β,2β,3β,4β,5β-pentahydroxy, C-6 ketone 12.3 (HeLa) T. chinensis
Tupichigenin B C₂₇H₄₀O₈ 1β,3β,4β,5β,6β-pentahydroxy, no C-6 ketone 18.7 (HeLa) T. chinensis
Tupichigenin C C₂₇H₄₂O₈ 1β,2β,3β,4β,5β-pentahydroxy, C-6 ketone, Δ²⁵(²⁷) double bond 14.5 (HeLa) T. chinensis
Ranmogenin A C₂₇H₄₄O₇ 1β,2β,3β,4β-tetrahydroxy, C-5β-OH, no ketone 22.1 (HeLa) T. chinensis
D25(27)-pentrogenin C₂₇H₄₂O₇ Δ²⁵(²⁷) double bond, fewer hydroxyl groups Not reported T. chinensis

Key Observations :

  • Hydroxylation Patterns : this compound’s pentahydroxy configuration distinguishes it from tetrahydroxy analogs like ranmogenin A. The presence of a C-6 ketone further differentiates it from tupichigenin B .
  • Double Bonds : The Δ²⁵(²⁷) double bond in this compound and C is critical for their cytotoxicity, as saturated analogs (e.g., ranmogenin A) show reduced activity .
  • Bioactivity : this compound’s IC₅₀ of 12.3 μM against HeLa cells surpasses tupichigenin B (18.7 μM), suggesting hydroxyl and ketone positions enhance potency .
Functional Analogues
  • Furostanol Saponins: Compounds like tupisteroide B () share the Δ²⁵(²⁷) backbone but include glycosidic linkages, reducing cytotoxicity compared to aglycones like this compound .
  • Pregnane Genins: Tupipregnenolone () lacks the spirostane skeleton but shares a Δ²⁵(²⁷) motif, showing weaker bioactivity (IC₅₀ > 30 μM) .

Q & A

Q. What are the standard protocols for isolating and identifying Tupichigenin A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), HPLC, or TLC for purification. Structural identification requires spectroscopic methods:

  • NMR (¹H, ¹³C, 2D experiments like COSY, HSQC) to resolve skeletal structure.
  • Mass spectrometry (MS) for molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration. Ensure reproducibility by documenting solvent systems, retention factors, and instrument parameters (e.g., NMR frequency, MS ionization mode) .

Q. How can researchers determine the stereochemical configuration of this compound using spectroscopic data?

Methodological Answer: Combine electronic circular dichroism (ECD) with computational methods (e.g., TDDFT calculations) to correlate experimental and theoretical spectra. For rigid structures, NOESY/ROESY NMR can identify spatial proximities between protons. Cross-validate findings with literature on structurally similar compounds and report deviations in chemical shifts or coupling constants .

Q. What in vitro bioactivity screening models are appropriate for preliminary assessment of this compound?

Methodological Answer: Prioritize disease-relevant assays:

  • Anticancer : Cell viability assays (MTT, SRB) using panels like NCI-60.
  • Anti-inflammatory : COX-2 inhibition or LPS-induced cytokine release in macrophages.
  • Antioxidant : DPPH/ABTS radical scavenging. Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with confidence intervals. Follow NIH guidelines for preclinical reproducibility, including cell line authentication and assay triplicates .

Advanced Research Questions

Q. How to design a mechanistic study investigating the molecular targets of this compound?

Methodological Answer: Use a multi-omics approach:

  • Proteomics : SILAC labeling or affinity pulldown assays to identify binding partners.
  • Transcriptomics : RNA-seq to profile gene expression changes.
  • Molecular docking : Screen against potential targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger. Validate targets via CRISPR knockouts or siRNA silencing. Frame the hypothesis using the PICO framework (Population: target protein; Intervention: this compound; Comparison: untreated controls; Outcome: binding affinity/activity) to ensure clarity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review with meta-analysis to assess heterogeneity sources:

  • Compare experimental variables (e.g., cell lines, assay conditions, compound purity).
  • Apply sensitivity analysis to exclude outliers or low-quality studies.
  • Use Bland-Altman plots to visualize inter-study variability. Replicate conflicting experiments under standardized conditions, ensuring blinding and randomization. Address contradictions by identifying the principal aspect of the conflict (e.g., dosage-dependent effects or matrix interference) .

Q. How to optimize synthetic routes for this compound derivatives with improved pharmacokinetic properties?

Methodological Answer: Apply Design of Experiments (DoE) to screen reaction parameters (catalyst, solvent, temperature).

  • Stepwise modifications : Introduce functional groups (e.g., methyl, hydroxyl) at positions predicted by SAR studies.
  • Analytical validation : Use UPLC-PDA-MS for purity assessment and stability testing (e.g., pH, temperature stress). Prioritize derivatives with enhanced LogP (2–5) and solubility (≥50 µM) for in vivo testing. Document synthetic yields and stereochemical outcomes in supplementary tables .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Use Sprague-Dawley rats or C57BL/6 mice for IV/PO dosing. Collect plasma at timepoints (0.5, 1, 2, 4, 8, 24h) and analyze via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂.
  • Toxicity : OECD Guideline 407 (28-day repeat dose) with histopathology and serum biomarkers (ALT, creatinine). Include negative controls and justify sample sizes using power analysis. Report adherence to ARRIVE guidelines .

Q. How to analyze structure-activity relationships (SAR) of this compound analogs using computational and empirical data?

Methodological Answer:

  • QSAR modeling : Use MOE or Schrodinger to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation.
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Phase or LigandScout. Present results in tables comparing IC₅₀, binding scores, and descriptor values. Discuss outliers (e.g., analogs with steric hindrance) and validate top candidates in vitro .

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